ERDRP-0519

Beschreibung

Eigenschaften

IUPAC Name |

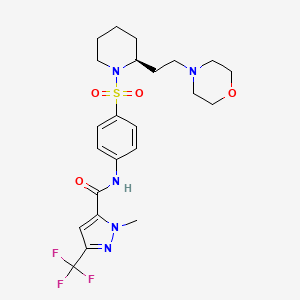

2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZHTUQIMBYDSX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028018 | |

| Record name | ERDRP-0519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374006-96-8 | |

| Record name | 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ERDRP-0519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERDRP-0519 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ERDRP-0519: A Deep Dive into the Allosteric Inhibition of Measles Virus RNA Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the mechanism of action of ERDRP-0519, a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) and other morbilliviruses. By elucidating its novel allosteric mode of inhibition, this document serves as a critical resource for the scientific community engaged in antiviral research and development.

Executive Summary

This compound represents a paradigm shift in the development of therapeutics for morbillivirus infections. Unlike traditional antiviral agents, this compound does not target the active site of the viral RNA-dependent RNA polymerase (RdRP). Instead, it binds to a unique allosteric pocket, inducing a conformational change that locks the polymerase in a pre-initiation state. This mechanism effectively halts all viral RNA synthesis, including both de novo initiation and elongation, demonstrating a unique and comprehensive blockade of viral replication. This document will detail the molecular interactions, kinetic parameters, and structural basis for this innovative mechanism, providing a blueprint for future antiviral design.

Core Mechanism of Action: Allosteric Inhibition of the RdRP Complex

This compound exerts its antiviral activity by targeting the Large (L) protein of the morbillivirus RdRP complex, which houses the core enzymatic functions.[1][2] Through a combination of biochemical and structural studies, the mechanism has been pinpointed to an allosteric mode of action.

Key Features of this compound's Mechanism:

-

Direct Binding to the L Protein: this compound directly engages the L protein, the catalytic subunit of the RdRP.[1][2]

-

Allosteric Binding Site: Cryo-electron microscopy has revealed that this compound binds to a previously uncharacterized pocket within the palm subdomain of the RdRP, near the catalytic GDN motif.[3][4] This binding site is distinct from the active site where nucleotide incorporation occurs.

-

Conformational Locking: The binding of this compound induces a conformational change that locks the polymerase in a pre-initiation state.[1][2] This is achieved through the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop.[1][2]

-

Inhibition of All RNA Synthesis: A key differentiator of this compound is its ability to inhibit all phosphodiester bond formation.[1][2] This includes both the initiation of RNA synthesis at the promoter and the elongation of the nascent RNA strand by a committed polymerase complex.[1][2]

This allosteric inhibition presents a significant advantage over active site inhibitors, as it may be less susceptible to the development of resistance through mutations in the highly conserved catalytic residues.

Quantitative Analysis of this compound Activity

The potency and specificity of this compound have been quantified through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Virus/Cell Line | Value | Description | Reference |

| EC50 | Measles Virus (various isolates) | 0.07 - 0.3 µM | 50% effective concentration in cell-based antiviral assays. | [5] |

| IC50 | de novo RNA synthesis (in vitro) | 0.15 µM | 50% inhibitory concentration in an in vitro RdRP assay. | |

| IC50 | RNA elongation (in vitro) | 0.1 µM | 50% inhibitory concentration in an in vitro RdRP assay. | |

| CC50 | Vero cells | > 75 µM | 50% cytotoxic concentration, indicating low cellular toxicity. | [5] |

Table 1: In Vitro and Cell-Based Efficacy of this compound.

| Parameter | L Protein Variant | Value (KD) | Description | Reference |

| Dissociation Constant (KD) | Wild-Type MeV L1708 | 78 - 140 nM | Binding affinity of this compound to a truncated L protein, as determined by biolayer interferometry. |

Table 2: Binding Affinity of this compound to the Measles Virus L Protein.

Signaling Pathways and Logical Relationships

The mechanism of this compound can be visualized as an interruption of the normal measles virus RNA synthesis pathway.

Caption: this compound allosterically binds to the RdRP complex, locking it in an inactive pre-initiation conformation and thereby inhibiting both de novo initiation and elongation of viral RNA synthesis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biolayer Interferometry (BLI) for Binding Kinetics

This protocol outlines the procedure for measuring the binding affinity of this compound to the MeV L protein.

Objective: To determine the dissociation constant (KD) of the this compound-L protein interaction.

Materials:

-

Purified, biotinylated MeV L protein (or a truncated, stable fragment such as L1708)

-

This compound

-

Streptavidin-coated biosensors

-

BLI instrument (e.g., ForteBio Octet)

-

Kinetics buffer (e.g., PBS with 0.02% Tween 20 and 0.1% BSA)

Procedure:

-

Protein Preparation: Express and purify the MeV L protein fragment. Biotinylate the purified protein using a commercial biotinylation kit. Remove excess biotin (B1667282) using a desalting column.

-

Sensor Hydration: Hydrate streptavidin biosensors in kinetics buffer for at least 10 minutes.

-

Baseline: Establish a stable baseline by dipping the hydrated sensors into kinetics buffer for 60 seconds.

-

Protein Loading: Load the biotinylated L protein onto the streptavidin sensors until a response of ~1 nm is reached.

-

Second Baseline: Establish another baseline in kinetics buffer for 60 seconds.

-

Association: Transfer the sensors to wells containing serial dilutions of this compound in kinetics buffer and record the association for 120-300 seconds.

-

Dissociation: Move the sensors back to wells containing only kinetics buffer and record the dissociation for 120-600 seconds.

-

Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (KD = koff/kon).

In Vitro RdRP Assay

This protocol describes how to measure the inhibitory effect of this compound on MeV RNA synthesis.

Objective: To determine the IC50 value of this compound for both de novo initiation and elongation of RNA synthesis.

Materials:

-

Purified recombinant MeV L-P complexes

-

Synthetic RNA template (e.g., a 16-nucleotide sequence)

-

For primer extension: a short, 5'-phosphorylated RNA primer

-

Nucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-32P]GTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 4 mM MgCl2, 2 mM DTT)

-

This compound in DMSO

-

Urea-PAGE gels

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified L-P complex, RNA template (and primer for elongation assays), and reaction buffer.

-

Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction tubes and incubate for 15-30 minutes at 30°C.

-

Initiation of RNA Synthesis: Start the reaction by adding the NTP mix containing the radiolabeled NTP.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Quenching: Stop the reaction by adding an equal volume of 2X stop buffer (e.g., 90% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Electrophoresis: Separate the RNA products on a denaturing urea-PAGE gel.

-

Visualization and Quantification: Expose the gel to a phosphor screen and visualize the radiolabeled RNA products. Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Photoaffinity Cross-linking

This protocol is used to identify the physical binding site of this compound on the L protein.

Objective: To covalently link a photoreactive analog of this compound to its binding site on the L protein for subsequent identification by mass spectrometry.

Materials:

-

A photoreactive analog of this compound (e.g., containing a diazirine or benzophenone (B1666685) group).

-

Purified MeV L protein.

-

UV cross-linking instrument (e.g., Stratalinker).

-

SDS-PAGE gels.

-

Mass spectrometry facility.

Procedure:

-

Binding: Incubate the purified L protein with the photoreactive this compound analog in a suitable buffer.

-

UV Irradiation: Expose the mixture to UV light (e.g., 365 nm) for a specified time to induce covalent cross-linking.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

In-gel Digestion: Excise the L protein band and perform in-gel digestion with a protease (e.g., trypsin).

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the peptides that are covalently modified by the this compound analog.

-

Binding Site Mapping: Map the modified peptides back to the L protein sequence to identify the binding pocket.

Experimental and logical workflow

The following diagram illustrates the general workflow for characterizing the mechanism of action of an antiviral compound like this compound.

Caption: A representative workflow for the mechanistic characterization of an antiviral compound, from initial cell-based screening to detailed biophysical and structural analysis.

Conclusion and Future Directions

This compound stands out as a mechanistically novel, first-in-class inhibitor of the morbillivirus RdRP. Its allosteric mode of action, which locks the polymerase in an inactive conformation and prevents all RNA synthesis, offers a promising strategy for combating measles and related viral infections. The detailed understanding of its binding site and mechanism of action, as outlined in this guide, provides a solid foundation for the rational design of next-generation antivirals with improved potency, broader spectrum, and a higher barrier to resistance. Future research should focus on leveraging this structural and mechanistic knowledge to develop inhibitors against other pathogenic viruses that rely on similar polymerase machinery.

References

- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 3. biorxiv.org [biorxiv.org]

- 4. PLOS Pathogens [journals.plos.org]

- 5. researchgate.net [researchgate.net]

ERDRP-0519: A Deep Dive into the Allosteric Inhibition of Measles Virus RNA Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the mechanism of action of ERDRP-0519, a potent, orally bioavailable small-molecule inhibitor of the measles virus (MeV) and other morbilliviruses. By elucidating its novel allosteric mode of inhibition, this document serves as a critical resource for the scientific community engaged in antiviral research and development.

Executive Summary

This compound represents a paradigm shift in the development of therapeutics for morbillivirus infections. Unlike traditional antiviral agents, this compound does not target the active site of the viral RNA-dependent RNA polymerase (RdRP). Instead, it binds to a unique allosteric pocket, inducing a conformational change that locks the polymerase in a pre-initiation state. This mechanism effectively halts all viral RNA synthesis, including both de novo initiation and elongation, demonstrating a unique and comprehensive blockade of viral replication. This document will detail the molecular interactions, kinetic parameters, and structural basis for this innovative mechanism, providing a blueprint for future antiviral design.

Core Mechanism of Action: Allosteric Inhibition of the RdRP Complex

This compound exerts its antiviral activity by targeting the Large (L) protein of the morbillivirus RdRP complex, which houses the core enzymatic functions.[1][2] Through a combination of biochemical and structural studies, the mechanism has been pinpointed to an allosteric mode of action.

Key Features of this compound's Mechanism:

-

Direct Binding to the L Protein: this compound directly engages the L protein, the catalytic subunit of the RdRP.[1][2]

-

Allosteric Binding Site: Cryo-electron microscopy has revealed that this compound binds to a previously uncharacterized pocket within the palm subdomain of the RdRP, near the catalytic GDN motif.[3][4] This binding site is distinct from the active site where nucleotide incorporation occurs.

-

Conformational Locking: The binding of this compound induces a conformational change that locks the polymerase in a pre-initiation state.[1][2] This is achieved through the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop.[1][2]

-

Inhibition of All RNA Synthesis: A key differentiator of this compound is its ability to inhibit all phosphodiester bond formation.[1][2] This includes both the initiation of RNA synthesis at the promoter and the elongation of the nascent RNA strand by a committed polymerase complex.[1][2]

This allosteric inhibition presents a significant advantage over active site inhibitors, as it may be less susceptible to the development of resistance through mutations in the highly conserved catalytic residues.

Quantitative Analysis of this compound Activity

The potency and specificity of this compound have been quantified through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Virus/Cell Line | Value | Description | Reference |

| EC50 | Measles Virus (various isolates) | 0.07 - 0.3 µM | 50% effective concentration in cell-based antiviral assays. | [5] |

| IC50 | de novo RNA synthesis (in vitro) | 0.15 µM | 50% inhibitory concentration in an in vitro RdRP assay. | |

| IC50 | RNA elongation (in vitro) | 0.1 µM | 50% inhibitory concentration in an in vitro RdRP assay. | |

| CC50 | Vero cells | > 75 µM | 50% cytotoxic concentration, indicating low cellular toxicity. | [5] |

Table 1: In Vitro and Cell-Based Efficacy of this compound.

| Parameter | L Protein Variant | Value (KD) | Description | Reference |

| Dissociation Constant (KD) | Wild-Type MeV L1708 | 78 - 140 nM | Binding affinity of this compound to a truncated L protein, as determined by biolayer interferometry. |

Table 2: Binding Affinity of this compound to the Measles Virus L Protein.

Signaling Pathways and Logical Relationships

The mechanism of this compound can be visualized as an interruption of the normal measles virus RNA synthesis pathway.

Caption: this compound allosterically binds to the RdRP complex, locking it in an inactive pre-initiation conformation and thereby inhibiting both de novo initiation and elongation of viral RNA synthesis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biolayer Interferometry (BLI) for Binding Kinetics

This protocol outlines the procedure for measuring the binding affinity of this compound to the MeV L protein.

Objective: To determine the dissociation constant (KD) of the this compound-L protein interaction.

Materials:

-

Purified, biotinylated MeV L protein (or a truncated, stable fragment such as L1708)

-

This compound

-

Streptavidin-coated biosensors

-

BLI instrument (e.g., ForteBio Octet)

-

Kinetics buffer (e.g., PBS with 0.02% Tween 20 and 0.1% BSA)

Procedure:

-

Protein Preparation: Express and purify the MeV L protein fragment. Biotinylate the purified protein using a commercial biotinylation kit. Remove excess biotin using a desalting column.

-

Sensor Hydration: Hydrate streptavidin biosensors in kinetics buffer for at least 10 minutes.

-

Baseline: Establish a stable baseline by dipping the hydrated sensors into kinetics buffer for 60 seconds.

-

Protein Loading: Load the biotinylated L protein onto the streptavidin sensors until a response of ~1 nm is reached.

-

Second Baseline: Establish another baseline in kinetics buffer for 60 seconds.

-

Association: Transfer the sensors to wells containing serial dilutions of this compound in kinetics buffer and record the association for 120-300 seconds.

-

Dissociation: Move the sensors back to wells containing only kinetics buffer and record the dissociation for 120-600 seconds.

-

Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (KD = koff/kon).

In Vitro RdRP Assay

This protocol describes how to measure the inhibitory effect of this compound on MeV RNA synthesis.

Objective: To determine the IC50 value of this compound for both de novo initiation and elongation of RNA synthesis.

Materials:

-

Purified recombinant MeV L-P complexes

-

Synthetic RNA template (e.g., a 16-nucleotide sequence)

-

For primer extension: a short, 5'-phosphorylated RNA primer

-

Nucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-32P]GTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 4 mM MgCl2, 2 mM DTT)

-

This compound in DMSO

-

Urea-PAGE gels

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified L-P complex, RNA template (and primer for elongation assays), and reaction buffer.

-

Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction tubes and incubate for 15-30 minutes at 30°C.

-

Initiation of RNA Synthesis: Start the reaction by adding the NTP mix containing the radiolabeled NTP.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Quenching: Stop the reaction by adding an equal volume of 2X stop buffer (e.g., 90% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Electrophoresis: Separate the RNA products on a denaturing urea-PAGE gel.

-

Visualization and Quantification: Expose the gel to a phosphor screen and visualize the radiolabeled RNA products. Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Photoaffinity Cross-linking

This protocol is used to identify the physical binding site of this compound on the L protein.

Objective: To covalently link a photoreactive analog of this compound to its binding site on the L protein for subsequent identification by mass spectrometry.

Materials:

-

A photoreactive analog of this compound (e.g., containing a diazirine or benzophenone group).

-

Purified MeV L protein.

-

UV cross-linking instrument (e.g., Stratalinker).

-

SDS-PAGE gels.

-

Mass spectrometry facility.

Procedure:

-

Binding: Incubate the purified L protein with the photoreactive this compound analog in a suitable buffer.

-

UV Irradiation: Expose the mixture to UV light (e.g., 365 nm) for a specified time to induce covalent cross-linking.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

In-gel Digestion: Excise the L protein band and perform in-gel digestion with a protease (e.g., trypsin).

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the peptides that are covalently modified by the this compound analog.

-

Binding Site Mapping: Map the modified peptides back to the L protein sequence to identify the binding pocket.

Experimental and logical workflow

The following diagram illustrates the general workflow for characterizing the mechanism of action of an antiviral compound like this compound.

Caption: A representative workflow for the mechanistic characterization of an antiviral compound, from initial cell-based screening to detailed biophysical and structural analysis.

Conclusion and Future Directions

This compound stands out as a mechanistically novel, first-in-class inhibitor of the morbillivirus RdRP. Its allosteric mode of action, which locks the polymerase in an inactive conformation and prevents all RNA synthesis, offers a promising strategy for combating measles and related viral infections. The detailed understanding of its binding site and mechanism of action, as outlined in this guide, provides a solid foundation for the rational design of next-generation antivirals with improved potency, broader spectrum, and a higher barrier to resistance. Future research should focus on leveraging this structural and mechanistic knowledge to develop inhibitors against other pathogenic viruses that rely on similar polymerase machinery.

References

- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 3. biorxiv.org [biorxiv.org]

- 4. PLOS Pathogens [journals.plos.org]

- 5. researchgate.net [researchgate.net]

ERDRP-0519: A Technical Guide to a First-in-Class Morbillivirus Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morbilliviruses, including measles virus (MeV) and canine distemper virus (CDV), pose a significant threat to human and animal health. The emergence of vaccine hesitancy and the potential for zoonotic transmission underscore the need for effective antiviral therapeutics. ERDRP-0519 is a potent, orally bioavailable, small-molecule inhibitor of the morbillivirus RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and resistance landscape. Detailed experimental protocols and data are presented to facilitate further research and development of this promising antiviral candidate.

Introduction to Morbillivirus and its Replication

Morbilliviruses are enveloped, single-stranded, negative-sense RNA viruses belonging to the Paramyxoviridae family.[1] The viral genome is encapsidated by the nucleoprotein (N) to form a ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase (RdRp).[2][3] The RdRp is a complex composed of the large protein (L) and the phosphoprotein (P).[2][3] The L protein harbors the catalytic activities for RNA polymerization, capping, and polyadenylation, while the P protein acts as a cofactor, linking the L protein to the RNP template.[2][3][4]

Viral replication occurs entirely in the cytoplasm of the host cell.[5] After entry and uncoating, the viral RdRp initiates primary transcription of the viral genes into individual messenger RNAs (mRNAs), which are then translated into viral proteins by the host cell machinery.[3][6] As viral proteins accumulate, the RdRp switches from transcription to replication, synthesizing full-length, positive-sense antigenomes. These antigenomes then serve as templates for the synthesis of new negative-sense progeny genomes, which are encapsidated by newly synthesized N protein to form new RNPs.[3] These progeny RNPs can then be used as templates for secondary transcription and replication or be packaged into new virions that are released from the cell by budding.[3][7]

This compound: A Potent Inhibitor of the Morbillivirus RdRp

This compound is a non-nucleoside inhibitor that specifically targets the morbillivirus RdRp.[8][9] It exhibits potent, pan-morbillivirus activity with nanomolar efficacy against various strains of measles virus and canine distemper virus.[10][11]

Mechanism of Action

This compound functions by directly binding to the L protein of the morbillivirus RdRp.[2] Photoaffinity cross-linking and resistance profiling studies have identified the binding site within a novel, druggable pocket in the RdRp domain of the L protein.[2][12] This binding locks the polymerase in a pre-initiation conformation, sterically hindering the template RNA from accessing the catalytic site.[2][12] A unique feature of this compound is its ability to inhibit all phosphodiester bond formation, blocking both de novo initiation of RNA synthesis at the promoter and elongation by a committed polymerase complex.[2][12][13]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: this compound binds to the L protein of the RdRp complex, locking it in an inactive conformation and inhibiting all RNA synthesis.

Quantitative Data Summary

In Vitro Efficacy of this compound

This compound has demonstrated potent antiviral activity against a range of morbillivirus isolates in cell-based assays.

| Virus Isolate (Genotype) | Cell Line | Assay Type | EC50 (µM) | Reference |

| Measles Virus (various) | Vero | Virus Yield Reduction | 0.07 - 0.3 | [10] |

| Measles Virus (Edmonston) | Vero | CPE Inhibition | 0.06 | [5] |

| Canine Distemper Virus (5804PeH) | - | - | - | [11] |

| Canine Distemper Virus (Snyder Hill) | - | - | - | [11] |

In Vitro RdRp Inhibition

This compound directly inhibits the enzymatic activity of the purified morbillivirus RdRp complex.

| Assay Type | IC50 (µM) | Reference |

| de novo Initiation (MeV) | 0.15 | [2][14] |

| RNA Elongation (MeV) | 0.10 | [2][14] |

Binding Affinity

Biolayer interferometry (BLI) has been used to determine the binding kinetics of this compound to the MeV polymerase complex.

| Protein Complex | Dissociation Constant (KD) (nM) | Reference |

| Full-length MeV P-L | 52 - 59 | [2] |

| Truncated MeV P-L1708 | 78 - 140 | [2][3] |

Pharmacokinetic Profile

Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable.

| Animal Model | Dose | Route | Cmax (µM) | t1/2 (h) | Bioavailability (F) | Reference |

| Rat | 10 mg/kg | p.o. | - | - | 39% | [5][15] |

| Squirrel Monkey | 50 mg/kg | p.o. | 3.27 | - | - | [10][13][16] |

Resistance Profile

Resistance to this compound has been mapped to the L protein of the RdRp. Mutations associated with resistance often come with a fitness cost to the virus.[2]

| Virus | Mutation in L Protein | Fold Increase in EC50 | Reference |

| MeV | H589Y | >20 | [2] |

| MeV | T776A | >20 | [2] |

| CDV | Multiple sites | - | [11] |

Experimental Protocols

The following are reconstructed protocols for key experiments based on published literature.

Expression and Purification of Recombinant MeV L-P Complex

This protocol describes the expression of the MeV L and P proteins in insect cells and their subsequent purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of TaqMan-based real-time RT-PCR assay based on N gene for the quantitative detection of feline morbillivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Rational Attenuation of a Morbillivirus by Modulating the Activity of the RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

ERDRP-0519: A Technical Guide to a First-in-Class Morbillivirus Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morbilliviruses, including measles virus (MeV) and canine distemper virus (CDV), pose a significant threat to human and animal health. The emergence of vaccine hesitancy and the potential for zoonotic transmission underscore the need for effective antiviral therapeutics. ERDRP-0519 is a potent, orally bioavailable, small-molecule inhibitor of the morbillivirus RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and resistance landscape. Detailed experimental protocols and data are presented to facilitate further research and development of this promising antiviral candidate.

Introduction to Morbillivirus and its Replication

Morbilliviruses are enveloped, single-stranded, negative-sense RNA viruses belonging to the Paramyxoviridae family.[1] The viral genome is encapsidated by the nucleoprotein (N) to form a ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase (RdRp).[2][3] The RdRp is a complex composed of the large protein (L) and the phosphoprotein (P).[2][3] The L protein harbors the catalytic activities for RNA polymerization, capping, and polyadenylation, while the P protein acts as a cofactor, linking the L protein to the RNP template.[2][3][4]

Viral replication occurs entirely in the cytoplasm of the host cell.[5] After entry and uncoating, the viral RdRp initiates primary transcription of the viral genes into individual messenger RNAs (mRNAs), which are then translated into viral proteins by the host cell machinery.[3][6] As viral proteins accumulate, the RdRp switches from transcription to replication, synthesizing full-length, positive-sense antigenomes. These antigenomes then serve as templates for the synthesis of new negative-sense progeny genomes, which are encapsidated by newly synthesized N protein to form new RNPs.[3] These progeny RNPs can then be used as templates for secondary transcription and replication or be packaged into new virions that are released from the cell by budding.[3][7]

This compound: A Potent Inhibitor of the Morbillivirus RdRp

This compound is a non-nucleoside inhibitor that specifically targets the morbillivirus RdRp.[8][9] It exhibits potent, pan-morbillivirus activity with nanomolar efficacy against various strains of measles virus and canine distemper virus.[10][11]

Mechanism of Action

This compound functions by directly binding to the L protein of the morbillivirus RdRp.[2] Photoaffinity cross-linking and resistance profiling studies have identified the binding site within a novel, druggable pocket in the RdRp domain of the L protein.[2][12] This binding locks the polymerase in a pre-initiation conformation, sterically hindering the template RNA from accessing the catalytic site.[2][12] A unique feature of this compound is its ability to inhibit all phosphodiester bond formation, blocking both de novo initiation of RNA synthesis at the promoter and elongation by a committed polymerase complex.[2][12][13]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: this compound binds to the L protein of the RdRp complex, locking it in an inactive conformation and inhibiting all RNA synthesis.

Quantitative Data Summary

In Vitro Efficacy of this compound

This compound has demonstrated potent antiviral activity against a range of morbillivirus isolates in cell-based assays.

| Virus Isolate (Genotype) | Cell Line | Assay Type | EC50 (µM) | Reference |

| Measles Virus (various) | Vero | Virus Yield Reduction | 0.07 - 0.3 | [10] |

| Measles Virus (Edmonston) | Vero | CPE Inhibition | 0.06 | [5] |

| Canine Distemper Virus (5804PeH) | - | - | - | [11] |

| Canine Distemper Virus (Snyder Hill) | - | - | - | [11] |

In Vitro RdRp Inhibition

This compound directly inhibits the enzymatic activity of the purified morbillivirus RdRp complex.

| Assay Type | IC50 (µM) | Reference |

| de novo Initiation (MeV) | 0.15 | [2][14] |

| RNA Elongation (MeV) | 0.10 | [2][14] |

Binding Affinity

Biolayer interferometry (BLI) has been used to determine the binding kinetics of this compound to the MeV polymerase complex.

| Protein Complex | Dissociation Constant (KD) (nM) | Reference |

| Full-length MeV P-L | 52 - 59 | [2] |

| Truncated MeV P-L1708 | 78 - 140 | [2][3] |

Pharmacokinetic Profile

Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable.

| Animal Model | Dose | Route | Cmax (µM) | t1/2 (h) | Bioavailability (F) | Reference |

| Rat | 10 mg/kg | p.o. | - | - | 39% | [5][15] |

| Squirrel Monkey | 50 mg/kg | p.o. | 3.27 | - | - | [10][13][16] |

Resistance Profile

Resistance to this compound has been mapped to the L protein of the RdRp. Mutations associated with resistance often come with a fitness cost to the virus.[2]

| Virus | Mutation in L Protein | Fold Increase in EC50 | Reference |

| MeV | H589Y | >20 | [2] |

| MeV | T776A | >20 | [2] |

| CDV | Multiple sites | - | [11] |

Experimental Protocols

The following are reconstructed protocols for key experiments based on published literature.

Expression and Purification of Recombinant MeV L-P Complex

This protocol describes the expression of the MeV L and P proteins in insect cells and their subsequent purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of TaqMan-based real-time RT-PCR assay based on N gene for the quantitative detection of feline morbillivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Rational Attenuation of a Morbillivirus by Modulating the Activity of the RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

ERDRP-0519: A Comprehensive Technical Guide to a Novel Measles Virus Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor targeting the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative antiviral activity, and the experimental methodologies used in its characterization. It is intended to serve as a comprehensive resource for researchers in the fields of virology, infectious diseases, and antiviral drug development.

Introduction to this compound and its Target

Measles virus, a member of the Morbillivirus genus, remains a significant global health threat, causing substantial morbidity and mortality, particularly in non-vaccinated populations.[1][3][4][5] The viral RNA-dependent RNA polymerase (RdRP), responsible for the transcription and replication of the viral genome, is a prime target for antiviral intervention due to its essential role in the viral life cycle and its conservation across morbilliviruses.[1][6][7]

The MeV RdRP is a complex composed of the large protein (L) and the phosphoprotein (P).[6][7] The L protein harbors all the enzymatic activities of the polymerase, including RNA synthesis, capping, and polyadenylation.[1] this compound has been identified as a pan-morbillivirus inhibitor that directly targets the L protein of the RdRP complex.[1][3][4][5]

Mechanism of Action

This compound exhibits a unique mechanism of action that distinguishes it from other mononegavirus polymerase inhibitors.[1][3][4][5] Through a combination of biochemical and structural studies, it has been elucidated that this compound is a non-nucleoside inhibitor that allosterically inhibits the RdRP.[2]

The key facets of its mechanism are:

-

Direct Binding to the L Protein: this compound directly binds to the L protein of the MeV polymerase.[3][4] Resistance profiling has identified mutations in the L protein that confer resistance to the compound, confirming it as the direct target.[1][3][4][5]

-

Inhibition of all Phosphodiester Bond Formation: Unlike many other polymerase inhibitors, this compound inhibits all phosphodiester bond formation catalyzed by the RdRP.[1][3][4][5] This includes both the de novo initiation of RNA synthesis at the promoter and the elongation of the nascent RNA chain.[1][3][4][5]

-

Locking the Polymerase in a Pre-initiation Conformation: The binding of this compound to the L protein is thought to lock the polymerase in a pre-initiation conformation.[1][3][4] This is achieved through the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop of the L protein.[1][3] This conformational lock prevents the necessary structural rearrangements required for the initiation of RNA synthesis.

References

- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

ERDRP-0519: A Comprehensive Technical Guide to a Novel Measles Virus Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERDRP-0519 is a potent, orally bioavailable small-molecule inhibitor targeting the measles virus (MeV) RNA-dependent RNA polymerase (RdRP).[1][2] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative antiviral activity, and the experimental methodologies used in its characterization. It is intended to serve as a comprehensive resource for researchers in the fields of virology, infectious diseases, and antiviral drug development.

Introduction to this compound and its Target

Measles virus, a member of the Morbillivirus genus, remains a significant global health threat, causing substantial morbidity and mortality, particularly in non-vaccinated populations.[1][3][4][5] The viral RNA-dependent RNA polymerase (RdRP), responsible for the transcription and replication of the viral genome, is a prime target for antiviral intervention due to its essential role in the viral life cycle and its conservation across morbilliviruses.[1][6][7]

The MeV RdRP is a complex composed of the large protein (L) and the phosphoprotein (P).[6][7] The L protein harbors all the enzymatic activities of the polymerase, including RNA synthesis, capping, and polyadenylation.[1] this compound has been identified as a pan-morbillivirus inhibitor that directly targets the L protein of the RdRP complex.[1][3][4][5]

Mechanism of Action

This compound exhibits a unique mechanism of action that distinguishes it from other mononegavirus polymerase inhibitors.[1][3][4][5] Through a combination of biochemical and structural studies, it has been elucidated that this compound is a non-nucleoside inhibitor that allosterically inhibits the RdRP.[2]

The key facets of its mechanism are:

-

Direct Binding to the L Protein: this compound directly binds to the L protein of the MeV polymerase.[3][4] Resistance profiling has identified mutations in the L protein that confer resistance to the compound, confirming it as the direct target.[1][3][4][5]

-

Inhibition of all Phosphodiester Bond Formation: Unlike many other polymerase inhibitors, this compound inhibits all phosphodiester bond formation catalyzed by the RdRP.[1][3][4][5] This includes both the de novo initiation of RNA synthesis at the promoter and the elongation of the nascent RNA chain.[1][3][4][5]

-

Locking the Polymerase in a Pre-initiation Conformation: The binding of this compound to the L protein is thought to lock the polymerase in a pre-initiation conformation.[1][3][4] This is achieved through the simultaneous engagement of the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop of the L protein.[1][3] This conformational lock prevents the necessary structural rearrangements required for the initiation of RNA synthesis.

References

- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 4. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

ERDRP-0519: A Deep Dive into its Pan-Morbillivirus Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERDRP-0519 has emerged as a potent, orally bioavailable small-molecule inhibitor with significant pan-morbillivirus activity. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its antiviral properties. The document is intended to serve as a resource for researchers and drug development professionals working on morbillivirus therapeutics.

Introduction

Morbilliviruses, a genus within the Paramyxoviridae family, include significant pathogens such as Measles Virus (MeV) and Canine Distemper Virus (CDV).[1][2] These viruses are highly contagious and can cause severe disease in their respective hosts. While vaccination has been effective in controlling measles, outbreaks continue to occur, highlighting the need for effective antiviral therapies. This compound is a promising clinical candidate that targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle.[1][2]

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the morbillivirus RdRp. The RdRp, composed of the large protein (L) and the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. This compound's unique mechanism involves binding to a novel allosteric site on the L protein.[1][3] This binding event locks the polymerase in a pre-initiation conformation, effectively preventing the synthesis of all viral RNA.[1][2][4] This mode of action differs from many other viral polymerase inhibitors and contributes to the potent antiviral activity of this compound.

Below is a diagram illustrating the morbillivirus replication cycle and the inhibitory action of this compound.

Quantitative Data on Pan-Morbillivirus Activity

The efficacy of this compound has been quantified against a range of morbillivirus isolates. The following tables summarize the in vitro activity, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50).

Table 1: In Vitro Efficacy of this compound against Measles Virus (MeV) Isolates

| MeV Isolate (Genotype) | EC50 (µM) |

| Bilthoven (A) | 0.18 |

| Edmonston (A) | 0.21 |

| Chicago-1 (D3) | 0.17 |

| Illinois (D9) | 0.16 |

| G954 (G3) | 0.15 |

| MVi/New York.USA/26.09 (D8) | 0.16 |

| MVi/Florida.USA/1.10 (D4) | 0.17 |

Table 2: In Vitro Efficacy of this compound against Canine Distemper Virus (CDV) Isolates

| CDV Isolate | EC50 (µM) |

| 5804PeH | 0.36 |

| Snyder Hill | 0.31 |

Table 3: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. MeV |

| Vero (African green monkey kidney) | >100 | >500 |

| A549 (Human lung carcinoma) | >100 | >500 |

| HEp-2 (Human larynx carcinoma) | >100 | >500 |

| B95a (Marmoset B-lymphoblastoid) | >100 | >500 |

| Primary human PBMCs | >100 | >500 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the evaluation of this compound.

Antiviral Dose-Response Assay

This assay determines the concentration of the compound required to inhibit viral replication by 50% (EC50).

Protocol:

-

Cell Seeding: Vero-hSLAM cells are seeded into 96-well plates at a density of 1.1 x 10^4 cells per well and incubated overnight.

-

Compound Addition: this compound is serially diluted (typically 3-fold) in cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Infection: Cells are infected with a recombinant MeV expressing a reporter gene (e.g., NanoLuc luciferase) at a multiplicity of infection (MOI) of 0.2 TCID50 units per cell.

-

Incubation: The plates are incubated for 30 hours at 37°C in a humidified incubator with 5% CO2.

-

Signal Quantification: The reporter signal is quantified using a plate reader. For NanoLuc, a specific substrate is added, and luminescence is measured.

-

Data Analysis: Raw data is normalized to the vehicle control (100% activity) and a cell-free control (0% activity). The EC50 value is calculated using a four-parameter variable slope regression model.

Cytotoxicity Assay

This assay determines the concentration of the compound that reduces cell viability by 50% (CC50).

Protocol:

-

Cell Seeding: Vero-hSLAM cells are seeded in 96-well plates as described for the antiviral assay.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a metabolic assay, such as the PrestoBlue assay. The substrate is added to the wells, and after a short incubation, fluorescence is measured.

-

Data Analysis: The CC50 is calculated using a four-parameter variable slope regression model.

In Vitro RdRp Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified morbillivirus polymerase complex.

Protocol:

-

Protein Purification: The morbillivirus L and P proteins are expressed (e.g., in insect or mammalian cells) and purified to homogeneity.

-

Reaction Setup: The assay is typically performed in a reaction buffer containing the purified L-P complex, a synthetic RNA template, and ribonucleotide triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the rNTPs and incubated at 30°C for a defined period (e.g., 1-2 hours).

-

Product Detection: The newly synthesized RNA product is captured (e.g., on a filter membrane) and the incorporated label is quantified (e.g., by scintillation counting or fluorescence).

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the remaining enzyme activity against the inhibitor concentration.

Photoaffinity Cross-linking

This technique is used to identify the physical binding site of this compound on the RdRp complex.

Protocol:

-

Probe Synthesis: A photo-reactive analog of this compound is synthesized, which contains a chemical group that can be activated by UV light to form a covalent bond with nearby amino acids.

-

Binding: The photo-reactive probe is incubated with the purified RdRp complex to allow for binding.

-

UV Irradiation: The mixture is exposed to UV light to induce cross-linking.

-

Protein Digestion and Mass Spectrometry: The cross-linked protein is digested into smaller peptides, and the peptides that are covalently attached to the probe are identified by mass spectrometry.

-

Binding Site Mapping: The identified peptides are mapped onto the primary sequence and, if available, the three-dimensional structure of the L protein to pinpoint the binding site.

Conclusion

This compound is a potent and specific inhibitor of morbillivirus replication with a well-defined mechanism of action. Its pan-morbillivirus activity and favorable preclinical safety profile make it a strong candidate for further development as a therapeutic for measles and other morbillivirus infections. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel antiviral compounds.

References

- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Activity of Polymerase Proteins of Vaccine and Wild-Type Measles Virus Strains in a Minigenome Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]

ERDRP-0519: A Deep Dive into its Pan-Morbillivirus Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERDRP-0519 has emerged as a potent, orally bioavailable small-molecule inhibitor with significant pan-morbillivirus activity. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its antiviral properties. The document is intended to serve as a resource for researchers and drug development professionals working on morbillivirus therapeutics.

Introduction

Morbilliviruses, a genus within the Paramyxoviridae family, include significant pathogens such as Measles Virus (MeV) and Canine Distemper Virus (CDV).[1][2] These viruses are highly contagious and can cause severe disease in their respective hosts. While vaccination has been effective in controlling measles, outbreaks continue to occur, highlighting the need for effective antiviral therapies. This compound is a promising clinical candidate that targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle.[1][2]

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the morbillivirus RdRp. The RdRp, composed of the large protein (L) and the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. This compound's unique mechanism involves binding to a novel allosteric site on the L protein.[1][3] This binding event locks the polymerase in a pre-initiation conformation, effectively preventing the synthesis of all viral RNA.[1][2][4] This mode of action differs from many other viral polymerase inhibitors and contributes to the potent antiviral activity of this compound.

Below is a diagram illustrating the morbillivirus replication cycle and the inhibitory action of this compound.

Quantitative Data on Pan-Morbillivirus Activity

The efficacy of this compound has been quantified against a range of morbillivirus isolates. The following tables summarize the in vitro activity, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50).

Table 1: In Vitro Efficacy of this compound against Measles Virus (MeV) Isolates

| MeV Isolate (Genotype) | EC50 (µM) |

| Bilthoven (A) | 0.18 |

| Edmonston (A) | 0.21 |

| Chicago-1 (D3) | 0.17 |

| Illinois (D9) | 0.16 |

| G954 (G3) | 0.15 |

| MVi/New York.USA/26.09 (D8) | 0.16 |

| MVi/Florida.USA/1.10 (D4) | 0.17 |

Table 2: In Vitro Efficacy of this compound against Canine Distemper Virus (CDV) Isolates

| CDV Isolate | EC50 (µM) |

| 5804PeH | 0.36 |

| Snyder Hill | 0.31 |

Table 3: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. MeV |

| Vero (African green monkey kidney) | >100 | >500 |

| A549 (Human lung carcinoma) | >100 | >500 |

| HEp-2 (Human larynx carcinoma) | >100 | >500 |

| B95a (Marmoset B-lymphoblastoid) | >100 | >500 |

| Primary human PBMCs | >100 | >500 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the evaluation of this compound.

Antiviral Dose-Response Assay

This assay determines the concentration of the compound required to inhibit viral replication by 50% (EC50).

Protocol:

-

Cell Seeding: Vero-hSLAM cells are seeded into 96-well plates at a density of 1.1 x 10^4 cells per well and incubated overnight.

-

Compound Addition: this compound is serially diluted (typically 3-fold) in cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Infection: Cells are infected with a recombinant MeV expressing a reporter gene (e.g., NanoLuc luciferase) at a multiplicity of infection (MOI) of 0.2 TCID50 units per cell.

-

Incubation: The plates are incubated for 30 hours at 37°C in a humidified incubator with 5% CO2.

-

Signal Quantification: The reporter signal is quantified using a plate reader. For NanoLuc, a specific substrate is added, and luminescence is measured.

-

Data Analysis: Raw data is normalized to the vehicle control (100% activity) and a cell-free control (0% activity). The EC50 value is calculated using a four-parameter variable slope regression model.

Cytotoxicity Assay

This assay determines the concentration of the compound that reduces cell viability by 50% (CC50).

Protocol:

-

Cell Seeding: Vero-hSLAM cells are seeded in 96-well plates as described for the antiviral assay.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a metabolic assay, such as the PrestoBlue assay. The substrate is added to the wells, and after a short incubation, fluorescence is measured.

-

Data Analysis: The CC50 is calculated using a four-parameter variable slope regression model.

In Vitro RdRp Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified morbillivirus polymerase complex.

Protocol:

-

Protein Purification: The morbillivirus L and P proteins are expressed (e.g., in insect or mammalian cells) and purified to homogeneity.

-

Reaction Setup: The assay is typically performed in a reaction buffer containing the purified L-P complex, a synthetic RNA template, and ribonucleotide triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the rNTPs and incubated at 30°C for a defined period (e.g., 1-2 hours).

-

Product Detection: The newly synthesized RNA product is captured (e.g., on a filter membrane) and the incorporated label is quantified (e.g., by scintillation counting or fluorescence).

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the remaining enzyme activity against the inhibitor concentration.

Photoaffinity Cross-linking

This technique is used to identify the physical binding site of this compound on the RdRp complex.

Protocol:

-

Probe Synthesis: A photo-reactive analog of this compound is synthesized, which contains a chemical group that can be activated by UV light to form a covalent bond with nearby amino acids.

-

Binding: The photo-reactive probe is incubated with the purified RdRp complex to allow for binding.

-

UV Irradiation: The mixture is exposed to UV light to induce cross-linking.

-

Protein Digestion and Mass Spectrometry: The cross-linked protein is digested into smaller peptides, and the peptides that are covalently attached to the probe are identified by mass spectrometry.

-

Binding Site Mapping: The identified peptides are mapped onto the primary sequence and, if available, the three-dimensional structure of the L protein to pinpoint the binding site.

Conclusion

This compound is a potent and specific inhibitor of morbillivirus replication with a well-defined mechanism of action. Its pan-morbillivirus activity and favorable preclinical safety profile make it a strong candidate for further development as a therapeutic for measles and other morbillivirus infections. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel antiviral compounds.

References

- 1. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity | PLOS Pathogens [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Activity of Polymerase Proteins of Vaccine and Wild-Type Measles Virus Strains in a Minigenome Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]

ERDRP-0519: A Non-Nucleoside Inhibitor Targeting the Measles Virus Polymerase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ERDRP-0519 is a potent, orally bioavailable non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), representing a significant advancement in the development of antiviral therapeutics for measles.[1][2][3] This small molecule demonstrates nanomolar efficacy against multiple MeV genotypes by employing a unique mechanism of action that locks the viral polymerase in a pre-initiation conformation, thereby halting all viral RNA synthesis.[1][4] Preclinical studies in non-human primates have demonstrated its potential to prevent measles-associated disease and reduce viral shedding, highlighting its promise as a clinical candidate for both prophylactic and therapeutic use.[5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antiviral activity, pharmacokinetic profile, and the experimental methodologies used in its characterization.

Introduction

Measles remains a significant cause of morbidity and mortality worldwide, particularly in non-vaccinated populations.[1][2] Despite the availability of a safe and effective vaccine, outbreaks continue to occur, underscoring the need for effective antiviral therapies.[5] this compound emerged from high-throughput screening as a lead compound with potent and specific activity against morbilliviruses.[1][5] As a non-nucleoside inhibitor, it targets the viral RdRp, an enzyme essential for viral replication and transcription, making it an attractive target for antiviral drug development.[1][6]

Mechanism of Action

This compound functions as an allosteric inhibitor of the MeV RdRp, which is a complex of the large protein (L) and the phosphoprotein (P).[1][7] The L protein harbors the catalytic activity of the polymerase.[2]

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a unique pocket within the palm subdomain of the L protein's RdRp domain.[8][9][10] This binding site is adjacent to the conserved catalytic GDN motif.[8][9] By engaging with residues in the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop, this compound stabilizes the polymerase in a pre-initiation state.[1][2] This conformational lock prevents the template RNA from accessing the active site, thereby inhibiting both the initiation and elongation phases of viral RNA synthesis.[1][3] This mechanism is distinct from that of other known mononegavirus polymerase inhibitors.[1][3]

dot

Caption: Mechanism of this compound action on the MeV RdRp.

Quantitative Data

The antiviral activity and pharmacokinetic properties of this compound have been quantitatively assessed in various studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Virus/Target | Cell Line | Value | Reference |

| EC50 | Measles Virus (various isolates) | Vero | 0.07 - 0.3 µM | [11] |

| EC50 | Measles Virus | - | 60 nM | [6] |

| IC50 | de novo RNA synthesis (in vitro RdRP assay) | - | 0.15 µM | [6] |

| IC50 | RNA elongation (in vitro RdRP assay) | - | 0.1 µM | [6] |

| CC50 | - | Vero | > 75 µM | [11] |

Table 2: Single-Dose Oral Pharmacokinetics of this compound in Squirrel Monkeys

| Parameter | Value |

| Dose | 50 mg/kg |

| Formulation | 10 mg/ml in poly(ethylene glycol)-200 |

| Cmax | 3.27 µM |

| Tmax | ~2 hours |

| t1/2 | Not explicitly stated in the provided results |

| Data from a single-dose pharmacokinetic study.[2][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro RdRp Assay

This assay biochemically assesses the inhibitory effect of this compound on the enzymatic activity of the purified MeV polymerase complex.[1]

-

Purification of MeV L and P Proteins: The L and P proteins are typically expressed in insect or mammalian cells and purified using affinity chromatography.[1]

-

Assay for de novo Initiation:

-

Purified L-P complexes are incubated with a synthetic 16-mer RNA template containing the MeV promoter region.

-

The reaction mixture includes ribonucleoside triphosphates (rNTPs), with one being radiolabeled (e.g., [α-³²P]GTP).

-

This compound at various concentrations or a vehicle control (DMSO) is added to the reaction.

-

Reactions are incubated at 30°C to allow for RNA synthesis.

-

The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is exposed to a phosphor screen, and the amount of synthesized RNA is quantified to determine the IC50 value.[6]

-

-

Assay for Elongation:

-

A pre-annealed primer-template RNA duplex is used as the substrate.

-

The assay is performed as described for de novo initiation.[6]

-

dot

Caption: Workflow for the in vitro RdRp assay.

Photoaffinity Cross-linking

This technique is used to identify the physical binding site of this compound on the MeV L protein.[1][2]

-

Synthesis of a Photoactivatable Probe: An analog of this compound is synthesized with a photoactivatable group (e.g., a diazirine) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne).

-

Binding and Cross-linking: The purified MeV L-P complex is incubated with the photoaffinity probe. The mixture is then irradiated with UV light, which activates the diazirine group, causing it to form a covalent bond with nearby amino acid residues in the binding pocket.

-

Enrichment of Cross-linked Peptides: If a clickable probe is used, the reporter tag is attached via click chemistry. The L protein is then digested into peptides (e.g., with trypsin). The biotinylated or clicked peptides are enriched using streptavidin beads or affinity chromatography.

-

Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that were cross-linked to the probe, thereby mapping the binding site.[2]

Biolayer Interferometry (BLI)

BLI is employed to measure the binding affinity and kinetics of this compound to the MeV L protein.[2]

-

Protein Immobilization: Biotinylated MeV L protein is immobilized on streptavidin-coated biosensors.

-

Association: The biosensors are dipped into solutions containing various concentrations of this compound, and the association of the inhibitor to the L protein is measured in real-time as a change in the interference pattern of light reflected from the sensor tip.

-

Dissociation: The biosensors are then moved to a buffer solution without the inhibitor, and the dissociation of the compound is monitored.

-

Data Analysis: The association and dissociation curves are fitted to a binding model to determine the equilibrium dissociation constant (KD), as well as the association (kon) and dissociation (koff) rate constants.[2]

Resistance Mutation Mapping

This experimental approach identifies mutations in the viral genome that confer resistance to this compound, providing further evidence for its target and mechanism of action.[2]

-

Virus Passage in the Presence of Inhibitor: Measles virus is serially passaged in cell culture in the presence of sub-optimal concentrations of this compound.

-

Selection of Resistant Variants: Viruses that can replicate in the presence of the inhibitor are selected for.

-

Genomic Sequencing: The full genome of the resistant viral variants is sequenced to identify mutations that are not present in the wild-type virus.

-

Reverse Genetics: The identified mutations are introduced into a recombinant measles virus to confirm that they are responsible for the resistant phenotype.[2]

Conclusion

This compound is a promising clinical candidate for the treatment and prevention of measles. Its novel mechanism of action, potent antiviral activity, and favorable pharmacokinetic profile make it a valuable tool for combating this persistent global health threat. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation antivirals targeting the morbillivirus polymerase. The unique binding site of this compound on the MeV L protein also presents a previously unrecognized druggable target that could be exploited for the development of inhibitors against other mononegaviruses.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of measles virus polymerase with this compound suppresses all RNA synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Manufacture of measles viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Nonnucleoside Inhibitor of Measles Virus RNA-Dependent RNA Polymerase Complex Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Measles virus: conditions for the propagation and purification of infectious virus in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]

ERDRP-0519: A Non-Nucleoside Inhibitor Targeting the Measles Virus Polymerase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ERDRP-0519 is a potent, orally bioavailable non-nucleoside inhibitor of the measles virus (MeV) RNA-dependent RNA polymerase (RdRP), representing a significant advancement in the development of antiviral therapeutics for measles.[1][2][3] This small molecule demonstrates nanomolar efficacy against multiple MeV genotypes by employing a unique mechanism of action that locks the viral polymerase in a pre-initiation conformation, thereby halting all viral RNA synthesis.[1][4] Preclinical studies in non-human primates have demonstrated its potential to prevent measles-associated disease and reduce viral shedding, highlighting its promise as a clinical candidate for both prophylactic and therapeutic use.[5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antiviral activity, pharmacokinetic profile, and the experimental methodologies used in its characterization.

Introduction

Measles remains a significant cause of morbidity and mortality worldwide, particularly in non-vaccinated populations.[1][2] Despite the availability of a safe and effective vaccine, outbreaks continue to occur, underscoring the need for effective antiviral therapies.[5] this compound emerged from high-throughput screening as a lead compound with potent and specific activity against morbilliviruses.[1][5] As a non-nucleoside inhibitor, it targets the viral RdRp, an enzyme essential for viral replication and transcription, making it an attractive target for antiviral drug development.[1][6]

Mechanism of Action

This compound functions as an allosteric inhibitor of the MeV RdRp, which is a complex of the large protein (L) and the phosphoprotein (P).[1][7] The L protein harbors the catalytic activity of the polymerase.[2]

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a unique pocket within the palm subdomain of the L protein's RdRp domain.[8][9][10] This binding site is adjacent to the conserved catalytic GDN motif.[8][9] By engaging with residues in the polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop, this compound stabilizes the polymerase in a pre-initiation state.[1][2] This conformational lock prevents the template RNA from accessing the active site, thereby inhibiting both the initiation and elongation phases of viral RNA synthesis.[1][3] This mechanism is distinct from that of other known mononegavirus polymerase inhibitors.[1][3]

dot

Caption: Mechanism of this compound action on the MeV RdRp.

Quantitative Data

The antiviral activity and pharmacokinetic properties of this compound have been quantitatively assessed in various studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Virus/Target | Cell Line | Value | Reference |

| EC50 | Measles Virus (various isolates) | Vero | 0.07 - 0.3 µM | [11] |

| EC50 | Measles Virus | - | 60 nM | [6] |

| IC50 | de novo RNA synthesis (in vitro RdRP assay) | - | 0.15 µM | [6] |

| IC50 | RNA elongation (in vitro RdRP assay) | - | 0.1 µM | [6] |

| CC50 | - | Vero | > 75 µM | [11] |

Table 2: Single-Dose Oral Pharmacokinetics of this compound in Squirrel Monkeys

| Parameter | Value |

| Dose | 50 mg/kg |